molecular formula C11H14Br2 B8732345 1,5-Dibromo-3-phenylpentane

1,5-Dibromo-3-phenylpentane

Cat. No.: B8732345
M. Wt: 306.04 g/mol
InChI Key: KZJVHRMHEJITGV-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-phenylpentane (C₁₁H₁₄Br₂) is a brominated aliphatic compound featuring bromine atoms at the terminal 1 and 5 positions and a phenyl group at the central 3-position. It is synthesized via acid-mediated cleavage of 4-phenyltetrahydropyran using 48% hydrobromic acid, yielding 64% of the product . This method is more efficient than analogous reactions with hydrochloric acid, which produce minimal yields of chlorinated analogs . The compound serves as a key intermediate in organic synthesis, notably converting to 4-phenylpiperidine upon treatment with excess ammonia . Its conformational flexibility, influenced by the phenyl substituent, allows for diverse reactivity in substitution and elimination reactions.

Properties

Molecular Formula

C11H14Br2

Molecular Weight

306.04 g/mol

IUPAC Name

1,5-dibromopentan-3-ylbenzene

InChI

InChI=1S/C11H14Br2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

KZJVHRMHEJITGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Physical Properties

  • Substituent Effects :

    • The phenyl group in 1,5-Dibromo-3-phenylpentane introduces steric bulk and electron-withdrawing effects, reducing SN2 reactivity compared to aliphatic analogs like 1,5-Dibromo-3-methylpentane. However, the phenyl group stabilizes intermediates via resonance, enhancing elimination pathways .
    • Bromine position significantly impacts symmetry and boiling points. For example, 1,3-Dibromopentane (asymmetric) has a lower boiling point (unreported, but typically <200°C) compared to this compound, which exhibits higher symmetry and stronger π-π stacking (melting point influenced by aryl interactions) .
  • Reactivity in Synthesis :

    • Terminal dibromides (e.g., this compound) favor macrocyclic ring formation (e.g., piperidine) via nucleophilic substitution, whereas 1,3-Dibromopentane is more suited for smaller rings (e.g., cyclopropane derivatives) .
    • Multi-brominated analogs like 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane exhibit higher reactivity in cross-coupling reactions due to increased electrophilicity, albeit with reduced stability .
  • Conformational Analysis :

    • Crystal structure studies of related 1,5-diketones reveal that aryl substituents induce dihedral angles (e.g., 63.6° between phenyl rings in analogs), affecting molecular packing and solubility . For this compound, the phenyl group likely promotes π-π stacking, increasing crystallinity compared to aliphatic analogs .

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